10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol

Catalog No.
S603053
CAS No.
1249-81-6
M.F
C27H46S
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,...

CAS Number

1249-81-6

Product Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol

Molecular Formula

C27H46S

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QGVQZRDQPDLHHV-DPAQBDIFSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)S)C)C

Synonyms

thiocholesterol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)S)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)S)C)C

Membrane Studies:

  • Membrane fluidity: Thiocholesterol can be incorporated into cell membranes to study their fluidity and dynamics. Its presence alters the packing of membrane lipids due to its different size and shape compared to cholesterol, impacting membrane fluidity and function . This allows researchers to understand how membrane fluidity influences various cellular processes.
  • Membrane protein interactions: Thiocholesterol can be used as a probe to study the interactions between membrane proteins and lipids. Its ability to modify membrane properties can reveal specific protein-lipid interactions crucial for protein function .

Drug Delivery:

  • Liposome modification: Thiocholesterol can be incorporated into liposomes, microscopic spheres used for drug delivery. This modification can modulate the stability, targeting, and release of drugs encapsulated within the liposomes, potentially improving their therapeutic efficacy .

Material Science:

  • Liquid crystals: Thiocholesterol derivatives have been studied for their potential applications in liquid crystals, used in displays and other optical devices. Their unique molecular structure can influence the properties of liquid crystals, leading to the development of novel materials with specific functionalities .

Spin Labeling:

  • Electron Spin Resonance (ESR) spectroscopy: Thiocholesterol can be linked with a spin label, a molecule containing an unpaired electron, to study the structure and dynamics of biological membranes and proteins through ESR spectroscopy .

Model Systems:

  • Niemann-Pick Type C disease: Thiocholesterol can be used to model Niemann-Pick Type C disease, a lysosomal storage disorder caused by impaired cholesterol trafficking. Studies using this model system can help researchers understand the disease mechanisms and develop potential therapeutic strategies .

Thiocholesterol, also known as 5-Cholestene-3β-thiol or cholesteryl mercaptan, is a derivative of cholesterol with a hydroxyl group (-OH) at position 3β replaced by a thiol group (-SH) []. This modification alters its chemical properties compared to cholesterol, making it valuable for various research applications [].


Molecular Structure Analysis

Thiocholesterol shares the same core structure as cholesterol, consisting of four fused rings and a hydrocarbon tail. The key difference lies in the third carbon atom (position 3β). In cholesterol, it has a hydroxyl group, while in thiocholesterol, it has a thiol group []. This seemingly minor change significantly impacts the molecule's properties. The thiol group can participate in different chemical reactions compared to the hydroxyl group, influencing its interactions with other molecules [].


Chemical Reactions Analysis

Synthesis

Specific details about the synthesis of thiocholesterol are not readily available in scientific literature. However, research suggests it can be obtained through chemical modification of cholesterol, potentially involving a multi-step process to replace the hydroxyl group at position 3β with a thiol group [].

Other Relevant Reactions:

  • Biological Cross-linking: Thiocholesterol can be used as a cross-linking agent to link biomolecules like proteins or nucleic acids due to its thiol group's reactivity [].
  • Liposome and Nanoparticle Assembly: Thiocholesterol can be incorporated into liposomes (artificial vesicles) or nanoparticles for drug delivery applications. The thiol group allows conjugation with other molecules and facilitates the controlled release of cargo within cells.

Physical And Chemical Properties Analysis

  • Hydrophobic: The hydrocarbon tail likely makes it insoluble in water but soluble in organic solvents like chloroform or methanol [].
  • Solid at room temperature: Cholesterol has a melting point around 148°C. Thiocholesterol might have a similar melting point, but confirmation is needed.
  • Relatively stable: The core structure of cholesterol is stable, and the thiol group might not significantly alter overall stability.

The specific mechanism of action of thiocholesterol depends on its application. Here are two potential mechanisms:

  • Membrane Studies: Thiocholesterol's ability to incorporate into cell membranes allows researchers to study membrane fluidity, protein-lipid interactions, and other membrane-related processes []. The thiol group potentially interacts with specific membrane components, influencing their behavior.
  • Drug Delivery: When incorporated into liposomes or nanoparticles, thiocholesterol can leverage its thiol group for targeted drug delivery. The thiol group might enable conjugation with targeting ligands that specifically bind to diseased cells, allowing for controlled release of the therapeutic cargo within the target cells.

XLogP3

9.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

402.33202264 g/mol

Monoisotopic Mass

402.33202264 g/mol

Heavy Atom Count

28

Other CAS

1249-81-6

Wikipedia

Cholest-5-ene-3-thiol, (3.beta.)-

General Manufacturing Information

Cholest-5-ene-3-thiol, (3.beta.)-: INACTIVE

Dates

Modify: 2024-04-14

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